molecular formula C17H16N2O4S2 B2904663 3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886916-33-2

3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2904663
CAS No.: 886916-33-2
M. Wt: 376.45
InChI Key: QQUUTVQCRFJAFW-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethylsulfonyl group, a methoxybenzo[d]thiazolyl moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the 4-methoxybenzo[d]thiazole core. This can be achieved through the cyclization of 4-methoxyaniline with carbon disulfide and bromine, followed by oxidation.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation of the benzothiazole intermediate using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide: The final step involves the coupling of the ethylsulfonyl-substituted benzothiazole with benzoyl chloride in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can enhance the compound’s ability to interact with proteins and enzymes, potentially inhibiting their activity. The benzamide core may also play a role in binding to biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(benzo[d]thiazol-2-yl)-2-(phenylsulfonylamino)ethyl)benzamide: Similar structure with a phenylsulfonyl group instead of an ethylsulfonyl group.

    1,3-thiazol-2-yl substituted benzamides: Compounds with a thiazole ring and benzamide core.

Uniqueness

3-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the ethylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

3-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-25(21,22)12-7-4-6-11(10-12)16(20)19-17-18-15-13(23-2)8-5-9-14(15)24-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUUTVQCRFJAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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